4-Ethyl-1,2,3-thiadiazole-5-carboxamide
Description
The following table summarizes rational design strategies based on SAR findings for optimizing the activity of a hypothetical 1,2,3-thiadiazole-5-carboxamide (B7518297) scaffold.
| Scaffold Position | Initial Substituent | Design Strategy | Rationale | Potential Outcome |
| Position 4 | -CH₂CH₃ (Ethyl) | Introduce small, cyclic alkyl groups (e.g., cyclopropyl) | SAR suggests small alkyl groups are optimal for binding in related scaffolds. nih.gov | Increased binding affinity and potency. |
| Position 5 (Amide) | Unsubstituted Amide | Introduce substituted phenyl rings (e.g., di-halo substituted) | Electronic withdrawing/donating groups can modulate target interaction and cell permeability. mdpi.comnih.gov | Enhanced target-specific activity. |
| Thiadiazole Core | 1,2,3-Thiadiazole (B1210528) | Replace with thiophene (B33073) or other heterocycles | Bioisosteric replacement to probe for tolerance and potentially improved interactions. nih.gov | Maintained or altered activity profile. |
| Overall Molecule | N/A | Add polar functional groups (e.g., -OH, -NH₂) | Improve aqueous solubility and pharmacokinetic profile. rsc.org | Better bioavailability. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethylthiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-2-3-4(5(6)9)10-8-7-3/h2H2,1H3,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSBEYPYNVGYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Modification of Substituents at the C4 and C5 Positions:research on Analogous Systems Has Shown That the Substituents on the Thiadiazole Ring Are Critical for Activity. a Study Onmdpi.commdpi.comnih.govthiadiazole Benzylamides Identified As Necroptosis Inhibitors Revealed That Small, Cyclic Alkyl Groups Like Cyclopropyl at the 4 Position Were Optimal for Activity.nih.govthis Suggests That for 4 Ethyl 1,2,3 Thiadiazole 5 Carboxamide, the Ethyl Group at the C4 Position Plays a Significant Role in Target Engagement. Varying Its Size and Lipophilicity Could Be a Key Strategy for Optimization. for Example, Replacing the Ethyl Group with Other Small Alkyl or Cycloalkyl Groups Might Enhance Binding Affinity.nih.gov
The substituent on the carboxamide nitrogen at the C5 position is equally important. In the same study on necroptosis inhibitors, 2,6-dihalobenzylamides were found to be optimal. nih.gov In another study on 1,2,3-thiadiazole (B1210528) carboxamides with aphicidal activity, the presence of fluoro or difluoro groups on a phenyl ring attached to the amide enhanced activity, whereas a simple methyl substitution was less effective. mdpi.com This highlights the importance of the electronic and steric properties of the group attached to the carboxamide for modulating biological activity.
Future Research Directions for 4 Ethyl 1,2,3 Thiadiazole 5 Carboxamide
Innovations in Agrochemical Development
The thiadiazole scaffold is a well-established pharmacophore in the development of agrochemicals. researchgate.netepa.gov The demand for new and effective pesticides to ensure food security and the push for sustainable agricultural practices drive research into novel active ingredients. nih.gov
Future research will likely focus on evaluating 4-Ethyl-1,2,3-thiadiazole-5-carboxamide and its derivatives as candidates for new pesticides and plant protection agents. The 1,3,4-thiadiazole (B1197879) ring, a related isomer, is present in compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and insecticidal properties. researchgate.netnih.gov Derivatives of 1,2,3-thiadiazole-5-carboxylic acid have also been investigated for their herbicidal and plant growth-regulating activities. google.com
Research efforts could be directed towards synthesizing a library of analogues of this compound to establish a clear structure-activity relationship (SAR). Screening these new compounds against a panel of significant plant pathogens, including fungi and bacteria, would be a critical step. For instance, studies on other thiadiazole carboxamide derivatives have shown promising inhibitory activity against plant pathogens like Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzicolaby. nih.gov Furthermore, the development of nano-fungicides based on thiadiazole derivatives has shown a 2-4 times higher efficacy compared to conventional forms, suggesting a promising avenue for enhancing the potency of this compound. researchgate.net
Table 1: Illustrative Research Plan for Agrochemical Screening
| Research Phase | Objective | Target Organisms (Examples) | Key Metrics |
| Phase 1: Synthesis | Create a library of this compound derivatives. | N/A | Yield, Purity |
| Phase 2: In Vitro Screening | Assess antifungal and antibacterial activity. | Rhizoctonia solani, Fusarium graminearum, Pseudomonas syringae | EC₅₀, MIC |
| Phase 3: Greenhouse Trials | Evaluate efficacy in controlling plant diseases. | Infected host plants (e.g., wheat, rice, citrus) | Disease severity, Plant growth |
| Phase 4: Formulation | Develop stable and effective formulations (e.g., nano-formulations). | N/A | Particle size, Stability |
Potential Contributions to Materials Science
The application of heterocyclic compounds, including thiadiazoles, is an emerging area in materials science. researchgate.net The rigid, aromatic structure of the thiadiazole ring and its ability to participate in coordination chemistry make it a candidate for the development of novel functional materials. researchgate.net Future research could explore the integration of this compound into polymers or as a ligand for metal-organic frameworks (MOFs). Such materials could possess unique optical, electronic, or thermal properties. For example, thiadiazole derivatives have been investigated as corrosion inhibitors, a property that stems from their ability to form a protective layer on metal surfaces. researchgate.net This suggests that this compound could be explored for applications in anti-corrosion coatings.
Advancements in Synthetic Methodologies
The synthesis of thiadiazole derivatives is a mature field, yet there is continuous scope for improvement, particularly in line with the principles of green chemistry and process optimization.
The scientific community is increasingly focused on developing environmentally benign synthetic methods to reduce waste and avoid hazardous reagents. rsc.org Future research on this compound should prioritize the development of green and sustainable synthetic routes. nih.gov This includes the use of greener solvents (like water or ethanol), catalysts, and energy-efficient reaction conditions. rsc.orgnih.gov For example, efficient and high-yield synthesis of some thiadiazole carboxamide derivatives has been achieved in ethanol (B145695) at room temperature, representing a green approach. nih.gov Applying or adapting such methodologies for the synthesis of the target compound would be a valuable research direction.
Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better process control, and scalability. The application of continuous flow processes for the synthesis of thiadiazole heterocycles has been successfully demonstrated, allowing for the safe handling of potentially hazardous reagents and intermediates. nih.gov Future work could focus on developing a continuous flow synthesis for this compound. This would not only enhance the safety and efficiency of its production but also facilitate the rapid synthesis of derivatives for screening purposes through automated systems. nih.gov
Table 2: Comparison of Synthetic Methodologies for Future Research
| Methodology | Potential Advantages for Synthesizing this compound |
| Green Chemistry | Reduced environmental impact, use of safer reagents and solvents, improved energy efficiency. rsc.orgnih.gov |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability, and potential for automation. nih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and cleaner reaction profiles. |
Interdisciplinary Research Opportunities
The versatile nature of the this compound scaffold opens up numerous opportunities for interdisciplinary research. Collaborations between synthetic chemists, biologists, material scientists, and computational chemists could accelerate the discovery of new applications. For instance, computational modeling and molecular docking studies could predict the biological activity of novel derivatives, guiding synthetic efforts towards the most promising candidates for agrochemical or medicinal applications. nih.gov Combining expertise in nanotechnology with agrochemical research could lead to the development of "smart" delivery systems for targeted plant protection, enhancing efficacy while minimizing environmental impact. researchgate.net
Elucidation of Novel Biological Targets and Pathways
The immediate priority for advancing the study of this compound is the identification of its specific molecular targets and the biological pathways it modulates. Currently, no definitive targets for this specific compound have been reported. However, research on related 1,2,3-thiadiazole (B1210528) analogues provides a logical starting point for investigation.
Derivatives of the 1,2,3-thiadiazole core have demonstrated a range of biological activities, including anticancer, antiviral, and antifungal properties. mdpi.comnih.gov For instance, certain 1,2,3-thiadiazole compounds have been shown to exert anticancer effects by inhibiting tubulin polymerization or the activity of heat shock protein 90 (Hsp90). nih.gov Other analogues have shown potent antiviral activity against Tobacco Mosaic Virus (TMV) and Human Immunodeficiency Virus (HIV). mdpi.com These findings suggest that initial screening of this compound should focus on these established target classes.
Future research should employ broad-based cellular and biochemical assays to uncover its primary mechanism of action. Investigating its effects on key signaling pathways involved in cancer, such as cell cycle regulation and apoptosis, is a critical step. nih.gov Given that other thiadiazole isomers inhibit enzymes like protein kinases (e.g., Akt) and carbonic anhydrases, these enzyme families also represent viable, albeit speculative, targets for initial screening efforts. nih.govmdpi.com
Table 1: Potential Biological Targets for this compound Based on Related Compounds
| Target Class | Specific Example(s) | Observed Activity in Related Compounds | Proposed Research Direction |
| Cytoskeletal Proteins | Tubulin | Inhibition of polymerization, cell cycle arrest at G2/M phase nih.gov | Assess binding to tubulin and impact on microtubule dynamics. |
| Chaperone Proteins | Heat Shock Protein 90 (Hsp90) | Inhibition of chaperone activity, leading to oncoprotein degradation nih.gov | Evaluate inhibitory effects on Hsp90 and downstream client proteins. |
| Viral Proteins | HIV Reverse Transcriptase, TMV Coat Protein | Inhibition of viral replication mdpi.com | Screen against a panel of viral enzymes and structural proteins. |
| Protein Kinases | Akt (Protein Kinase B) | Inhibition of kinase activity, induction of apoptosis nih.gov | Test for inhibitory activity against a panel of cancer-related kinases. |
| Metalloenzymes | Carbonic Anhydrases | Inhibition of specific isoforms mdpi.com | Determine inhibitory profile against various human carbonic anhydrase isoforms. |
Integration with Chemoinformatics and High-Throughput Screening
To accelerate the discovery of biological activity, future research must integrate computational methods with experimental screening. Chemoinformatics and molecular modeling offer powerful tools to predict potential targets and guide experimental design, saving significant time and resources. mdpi.comresearchgate.net
In silico approaches should be the first step. Molecular docking studies can be performed to simulate the binding of this compound against crystal structures of known drug targets, such as those listed in Table 1. nih.govbiointerfaceresearch.com This can generate hypotheses about binding affinity and mode of interaction, which can then be prioritized for experimental validation. Pharmacophore modeling and similarity searching against databases of bioactive compounds can also reveal potential new targets that share structural or electronic features with known ligands. mdpi.com
The predictions from chemoinformatic analyses should inform the design of targeted High-Throughput Screening (HTS) campaigns. Rather than conducting broad, untargeted screens, HTS efforts can be focused on specific enzyme families (e.g., kinases, proteases) or cellular pathways identified through computational work. nih.govnih.gov A tiered screening approach, starting with primary biochemical assays followed by secondary cell-based assays, would efficiently identify and confirm potential hits. This integrated strategy allows for a more rational and efficient exploration of the compound's bioactivity profile.
Unexplored Chemical Reactivity and Synthetic Transformations
While the synthesis of the 1,2,3-thiadiazole core via methods like the Hurd-Mori reaction is well-established, the full reactive potential of the this compound scaffold remains largely unexplored. mdpi.comchemicalbook.com Future synthetic research should move beyond simple analogue creation to investigate novel chemical transformations that could yield unique molecular architectures.
The electron-deficient nature of the C4 and C5 positions of the 1,2,3-thiadiazole ring makes them susceptible to nucleophilic attack, a property that has not been fully exploited for functionalization. chemicalbook.com Investigations into selective nucleophilic aromatic substitution (SNAr) at the C4 position could allow for the introduction of diverse functional groups, which would be invaluable for developing Structure-Activity Relationships (SAR).
Furthermore, the inherent ring strain and electronic arrangement of the 1,2,3-thiadiazole system can be exploited. For instance, treatment with strong bases is known to induce ring cleavage, yielding alkynethiolate intermediates. cdnsciencepub.com Systematically studying this reactivity could open pathways to novel classes of compounds not readily accessible through other means. Other unexplored avenues include:
Transformations of the Carboxamide: The carboxamide moiety is a versatile functional handle. It can be reduced, dehydrated to a nitrile, or converted to other functional groups like thioamides or esters, each potentially altering the compound's biological profile.
Multi-Component Reactions: The use of one-pot, multi-component reactions, such as the Ugi reaction, has been successfully applied to other thiadiazole isomers to rapidly generate libraries of complex molecules. mdpi.com Applying this strategy to this compound or its precursors could be a highly efficient method for exploring chemical space.
Photochemical and Thermal Reactions: The stability and reactivity of the 1,2,3-thiadiazole ring under photochemical or thermal conditions are not well-documented and could lead to novel ring contractions or rearrangement products.
Advanced Mechanistic Studies using Biophysical Techniques
Once a promising biological target has been identified through screening, a suite of advanced biophysical techniques will be essential to perform detailed mechanistic studies. These methods provide quantitative data on binding events and structural information about the drug-target complex, which are crucial for rational drug design and optimization.
The initial step would be to confirm direct physical binding between this compound and the target protein. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can provide quantitative data on binding affinity (KD), stoichiometry, and thermodynamics.
Following confirmation of binding, high-resolution structural information is paramount. X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) can be used to determine the three-dimensional structure of the compound bound to its target. nih.gov This would reveal the precise binding pocket, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and any conformational changes in the protein upon binding. Such structural insights are invaluable for understanding the basis of activity and for designing next-generation analogues with improved potency and selectivity.
In parallel, Nuclear Magnetic Resonance (NMR) spectroscopy can provide complementary information. nih.gov Ligand-observe NMR techniques can confirm binding and map the interaction site, while protein-observe NMR can provide insights into the dynamic changes within the protein upon ligand binding, even for lower-affinity interactions that are difficult to crystallize.
Table 2: Proposed Biophysical Workflow for Mechanistic Studies
| Stage | Technique | Purpose | Outcome |
| 1. Binding Confirmation & Quantification | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | To confirm direct physical interaction and quantify binding affinity and thermodynamics. | KD, kon/koff rates, ΔH, ΔS. |
| 2. Structural Elucidation | X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM) | To determine the high-resolution 3D structure of the compound-protein complex. | Precise binding mode, key interactions, and conformational changes. nih.gov |
| 3. Solution-State Interaction Analysis | Nuclear Magnetic Resonance (NMR) Spectroscopy | To study binding and dynamics in solution; map interaction surfaces. | Identification of residues involved in binding; understanding of dynamic effects. nih.gov |
| 4. Cellular Target Engagement | Cellular Thermal Shift Assay (CETSA), Flow Cytometry | To confirm that the compound engages its target within a cellular context and to study downstream effects. | Evidence of target engagement in cells; data on apoptosis or cell cycle arrest. nih.gov |
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 4-Ethyl-1,2,3-thiadiazole-5-carboxamide?
A two-step heterocyclization and alkylation approach is widely used. First, acylated thiosemicarbazides undergo cyclization with carbon disulfide to form the 1,3,4-thiadiazole core. Subsequent alkylation at the 5-position introduces the ethyl group. Variations in alkylating reagents (e.g., ethyl iodide) allow customization of substituents. Full characterization via NMR, IR, and elemental analysis is critical to confirm purity and structure .
Basic: Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and ring structure.
- IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch ~1650 cm⁻¹).
- HPLC (≥99.0% purity) and GC for purity assessment .
- Melting point analysis (111–113°C) to confirm consistency with literature .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.
- Temperature control : Microwave-assisted synthesis (e.g., 100–120°C) reduces reaction time compared to classical reflux methods .
- Catalyst screening : Base catalysts like K₂CO₃ improve alkylation rates .
Advanced: What strategies evaluate the biological activity of thiadiazole carboxamide derivatives?
- In vitro assays : Test antimicrobial activity across pH levels (e.g., pH 5–9) to assess pH-dependent efficacy .
- Cytotoxicity profiling : Use cell lines (e.g., HepG2) to determine IC₅₀ values and selectivity indices .
- In vivo models : Evaluate anti-inflammatory or anti-tubercular effects (e.g., rodent models) with dose-response studies .
Advanced: How do structural modifications at the 4-ethyl or carboxamide positions influence bioactivity?
- 4-Ethyl substitution : Enhances lipophilicity, improving membrane permeability. In Org 214007-0, this group contributes to glucocorticoid receptor selectivity .
- Carboxamide modification : Introducing electron-withdrawing groups (e.g., Cl) increases electrophilicity, enhancing target binding .
Basic: What are critical solubility and stability considerations for this compound?
- Solubility : Low aqueous solubility requires DMSO or ethanol as solvents for in vitro studies.
- Stability : Store at 2–8°C in inert atmospheres; monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .
Advanced: How to resolve contradictions in reported biological activities of thiadiazole derivatives?
- Variable assay conditions : Standardize protocols (e.g., pH, incubation time) to minimize discrepancies.
- Structural analogs : Compare activity of 4-ethyl derivatives with methyl or propyl variants to isolate substituent effects .
Basic: What safety protocols are recommended for handling this compound?
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Conduct reactions in fume hoods due to potential sulfur-containing byproducts.
- Follow waste disposal guidelines for halogenated/organosulfur compounds .
Advanced: How are computational methods applied to predict target binding affinity?
- Molecular docking : Simulate interactions with targets (e.g., glucocorticoid receptor) using software like AutoDock .
- QSAR modeling : Correlate electronic parameters (e.g., logP, HOMO/LUMO) with bioactivity to guide derivative design .
Advanced: What strategies enhance metabolic stability without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
